1-Benzofuran-5-yl isocyanate
Overview
Description
1-Benzofuran-5-yl isocyanate is a heterocyclic organic compound that belongs to the isocyanate family. Isocyanates are widely used in the chemical industry for the production of polyurethane foams, coatings, and adhesives. 1-Benzofuran-5-yl isocyanate is a versatile compound that has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Photophysical and Computational Studies
The synthesis and study of benzofuran derivatives like 1-Benzofuran-5-yl isocyanate contribute significantly to understanding their photophysical properties. For instance, a study on a benzofuran derivative, (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, delves into its absorption and fluorescence characteristics in various solvents, offering insights into its potential as a probe for luminescence materials, fluorescent probes, and non-linear optical materials (Maridevarmath et al., 2019).
Antimicrobial Applications
Benzofuran compounds, including those related to 1-Benzofuran-5-yl isocyanate, show promise in antimicrobial applications. A study synthesizing aryl (5-substituted benzofuran-2-yl) carbamate derivatives demonstrated potential antibacterial and antifungal activities, highlighting the versatility of benzofuran structures in medicinal chemistry (Budhwani et al., 2017).
Synthesis of Novel Compounds
The synthesis of novel compounds utilizing benzofuran structures is an area of active research. For example, the development of benzofuran linked tetralones and their evaluation as antimitotic agents showcases the role of benzofuran derivatives in exploring new therapeutic agents (Umesha et al., 2018).
Cascade Reactions in Organic Synthesis
Benzofuran derivatives are utilized in cascade reactions for the synthesis of complex organic molecules. A study on the synthesis of 2-benzofuran-2-ylacetamides via sequential Pd(0)- and Pd(II)-catalyzed reactions demonstrates the utility of benzofuran structures in intricate organic synthesis processes (Gabriele et al., 2007).
Anticancer and Bioactive Compound Research
Benzofuran derivatives are also being investigated for their potential in anticancer therapies. A compound isolated from Petasites hybridus, a benzofuran derivative, showed inhibitory activity on breast cancer cells, suggesting the potential of benzofuran structures in anticancer research (Khaleghi et al., 2011).
properties
IUPAC Name |
5-isocyanato-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBDATRNNMSVRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594464 | |
Record name | 5-Isocyanato-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-5-yl isocyanate | |
CAS RN |
499770-79-5 | |
Record name | 5-Isocyanatobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499770-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isocyanato-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.